molecular formula C10H16F6N2O B5171507 1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea

1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea

Cat. No.: B5171507
M. Wt: 294.24 g/mol
InChI Key: GUVIXJSPKJKQKZ-UHFFFAOYSA-N
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Description

1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea is an organic compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant electronegativity and unique chemical properties, making the compound valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea typically involves the reaction of 1,1,1-trifluoro-2-(trifluoromethyl)butan-2-amine with butan-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea is unique due to the presence of both trifluoromethyl groups and the urea functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F6N2O/c1-4-6(3)17-7(19)18-8(5-2,9(11,12)13)10(14,15)16/h6H,4-5H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVIXJSPKJKQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC(CC)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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